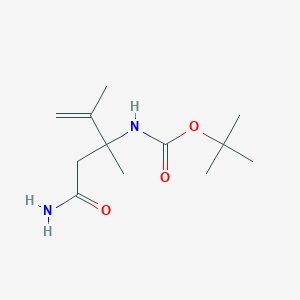

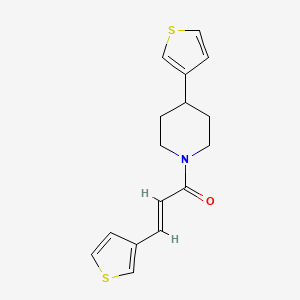

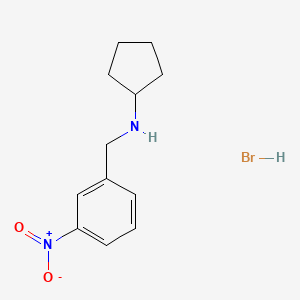

![molecular formula C6H11Cl2N3O2S B2705208 Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride CAS No. 2416243-17-7](/img/structure/B2705208.png)

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiadiazole derivative that has been synthesized using various methods. The compound has demonstrated a range of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Antihypertensive Properties

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, as a starting material, was synthesized and utilized in the creation of various derivatives, including thiosemicarbazide, triazole, and thiadiazolyl derivatives, through multiple reactions. These compounds were found to exhibit significant antihypertensive α-blocking activity with low toxicity, highlighting their potential in developing antihypertensive treatments (Abdel-Wahab et al., 2008).

Antimicrobial Applications

The conversion of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole through various chemical reactions resulted in the formation of formazans, Schiff bases, and hydrazide derivatives. These compounds exhibited moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their use in addressing antimicrobial resistance issues (Sah et al., 2014).

Development of Antimicrobial Agents

A novel synthetic route was developed for 2-amino-5-(l-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, an important antimicrobial agent. This route involves the preparation of halomethyl-1,3,4-thiadiazoles and their conversion, highlighting the compound's significance in antimicrobial drug development (Remers et al., 1969).

Synthesis of Bioactive Compounds

The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds revealed potential biological activity. These compounds were synthesized using a two-step procedure involving chlorosubstituted anthranilic acids, and their biological activity is anticipated based on their structural characteristics (Párkányi & Schmidt, 2000).

Antibiotic Side-Chain Synthesis

A practical synthesis of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key acyl moiety in fourth-generation cephem antibiotics, was achieved. This synthesis involved several routes starting from aminoisoxazoles and highlighted the importance of this compound in the development of advanced antibiotics (Tatsuta et al., 1994).

Propriétés

IUPAC Name |

methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.2ClH/c1-11-6(10)2-4-8-9-5(3-7)12-4;;/h2-3,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIABNYZKCLIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(S1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

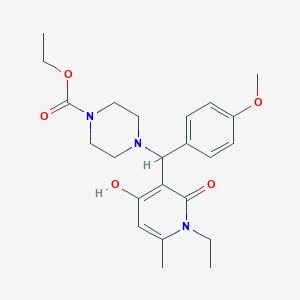

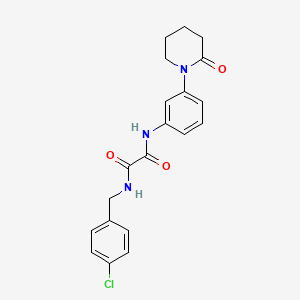

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)

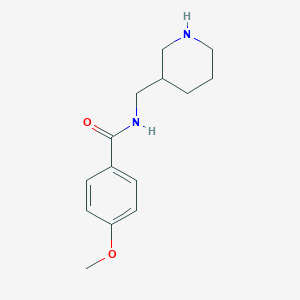

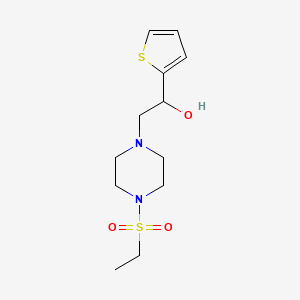

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)

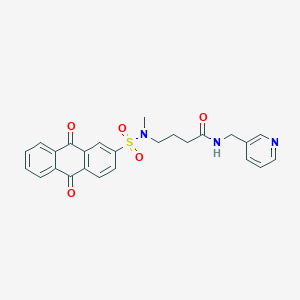

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)